Hexafluorodisilane Hexafluorodisilane
Brand Name: Vulcanchem
CAS No.: 13830-68-7
VCID: VC20979062
InChI: InChI=1S/F6Si2/c1-7(2,3)8(4,5)6
SMILES: F[Si](F)(F)[Si](F)(F)F
Molecular Formula: F6Si2
Molecular Weight: 170.16 g/mol

Hexafluorodisilane

CAS No.: 13830-68-7

Cat. No.: VC20979062

Molecular Formula: F6Si2

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Hexafluorodisilane - 13830-68-7

Specification

CAS No. 13830-68-7
Molecular Formula F6Si2
Molecular Weight 170.16 g/mol
IUPAC Name trifluoro(trifluorosilyl)silane
Standard InChI InChI=1S/F6Si2/c1-7(2,3)8(4,5)6
Standard InChI Key SDNBGJALFMSQER-UHFFFAOYSA-N
SMILES F[Si](F)(F)[Si](F)(F)F
Canonical SMILES F[Si](F)(F)[Si](F)(F)F

Introduction

Hexafluorodisilane, with the molecular formula F₆Si₂, is a chemical compound consisting of two silicon atoms bonded to six fluorine atoms. It is primarily known for its use in the semiconductor industry for the deposition of silicon-containing films due to its high reactivity and unique chemical properties .

Preparation Methods

Hexafluorodisilane can be synthesized through several methods:

  • Fluorination of Hexachlorodisilane or Hexabromodisilane: This involves reacting hexachlorodisilane or hexabromodisilane with potassium fluoride in boiling acetonitrile.

  • Fluorination with Antimony Trifluoride: Another method involves the fluorination of hexachlorodisilane using antimony trifluoride.

Chemical Reactions and Applications

Hexafluorodisilane undergoes various chemical reactions:

  • Reaction with Sulfur Trioxide: When heated to 400°C for 12 hours, it reacts with sulfur trioxide to produce silicon tetrafluoride, silica, and sulfur dioxide.

  • Gas-Phase Pyrolysis: The gas-phase thermal decomposition results in the formation of silicon tetrafluoride, silicon difluoride diiodide, and silicon trifluoride iodide.

The compound is used in the semiconductor industry for film deposition and in material science for synthesizing silicon-based materials like silicon nitride and silicon dioxide films.

Biological Activity and Toxicity

Research indicates that hexafluorodisilane exhibits low toxicity levels at low concentrations but shows cytotoxic effects at higher concentrations. It can react with biological molecules such as proteins, potentially altering their structure and function. This property could be harnessed for developing new therapeutic agents or drug delivery systems.

Biological ActivityDescription
ToxicityLow at low concentrations, cytotoxic at high concentrations
Interaction with ProteinsCan modify protein structure without denaturation
Antimicrobial ActivityExhibits significant activity against Gram-positive bacteria

Safety and Handling

Hexafluorodisilane is classified as a dangerous substance due to its reactivity with water and moisture, releasing hydrogen fluoride. It should be handled with caution, avoiding exposure to heat, open flames, or sparks .

Safety InformationDescription
Hazard StatementsH280, H314, H318, H331, H335
Precautionary StatementsP260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P363, P403+P233, P405, P410+P403, P501
Transport DescriptionLiquefied Gas, Toxic, Corrosive

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